4-(3-chloropropyl)-1H-pyrazole
CAS No.: 84302-83-0
Cat. No.: VC8139429
Molecular Formula: C6H9ClN2
Molecular Weight: 144.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 84302-83-0 |
---|---|
Molecular Formula | C6H9ClN2 |
Molecular Weight | 144.6 g/mol |
IUPAC Name | 4-(3-chloropropyl)-1H-pyrazole |
Standard InChI | InChI=1S/C6H9ClN2/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3H2,(H,8,9) |
Standard InChI Key | DMMRLGUAOKUPPP-UHFFFAOYSA-N |
SMILES | C1=C(C=NN1)CCCCl |
Canonical SMILES | C1=C(C=NN1)CCCCl |
Introduction
Chemical Identity and Structural Characteristics
4-(3-Chloropropyl)-1H-pyrazole (IUPAC name: 1H-pyrazol-4-yl(3-chloropropyl) ether) is an aromatic heterocyclic compound characterized by a five-membered pyrazole ring substituted with a 3-chloropropyl group at the 4-position. Its molecular formula is C₆H₉ClN₂, with a molecular weight of 144.60 g/mol. The chloropropyl side chain introduces both lipophilic and electrophilic properties, influencing its reactivity and biological interactions .
Key Structural Features:
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Pyrazole Core: A doubly unsaturated ring with two adjacent nitrogen atoms, enabling π-π stacking and hydrogen bonding.
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4-Position Substitution: The chloropropyl group (-CH₂CH₂CH₂Cl) extends the molecule’s hydrophobicity and serves as a site for nucleophilic substitution reactions.
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Tautomerism: Like most pyrazoles, it exhibits tautomerism between the 1H- and 2H- forms, though the 1H-tautomer is typically dominant .
Synthesis and Production Methods
Route 1: Direct Alkylation of Pyrazole
A pyrazole ring can be functionalized via Friedel-Crafts alkylation using 3-chloropropyl chloride under acidic conditions. For example, a patent describing the synthesis of 4-chloro-3,5-dimethyl-1H-pyrazole employed thionyl chloride (SOCl₂) as a chlorinating agent in dichloromethane, yielding a 50% purified product after column chromatography . Adapting this method, 3-chloropropyl chloride could act as both the alkylating and chlorinating agent.
Reaction Scheme:
Route 2: Cyclocondensation of Hydrazines
Hydrazine derivatives react with 1,3-diketones or α,β-unsaturated carbonyl compounds to form pyrazoles. For instance, 4-chlorophenylhydrazine hydrochloride and acrylamide were used to synthesize 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole, a structurally related antifungal agent . Substituting acrylamide with a chloropropyl-containing carbonyl precursor could yield the target compound.
Physicochemical Properties
Experimental and Predicted Data
While experimental data for 4-(3-chloropropyl)-1H-pyrazole are scarce, properties are extrapolated from similar compounds:
Spectroscopic Characterization
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¹H NMR: Expected signals include a triplet for the chloropropyl CH₂Cl group (δ 3.6–3.8 ppm) and pyrazole ring protons (δ 7.2–7.5 ppm) .
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IR Spectroscopy: Stretching vibrations for C-Cl (~650 cm⁻¹) and N-H (~3400 cm⁻¹) are diagnostic .
Chemical Reactivity and Applications
Reactivity Profile
The chloropropyl group enables diverse transformations:
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Nucleophilic Substitution: Replacement of the chlorine atom with amines, thiols, or alkoxides.
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Oxidation: Conversion to a carboxylic acid via ozonolysis or potassium permanganate.
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Cyclization: Intramolecular reactions to form fused heterocycles.
Antifungal Agents:
Pyrazole derivatives like 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole exhibit potent antifungal activity by inhibiting fungal cytochrome bc1 complex . The chloropropyl variant may target similar pathways.
Agrochemical Intermediates:
Chlorinated pyrazoles are precursors to strobilurin analogues, a class of agricultural fungicides .
Pharmacological Research:
Pyrazoles modulate GABA receptors and cyclooxygenase (COX) enzymes, suggesting potential in neurology and inflammation .
Biological Activity and Mechanisms
Antimicrobial Efficacy
Although direct studies are lacking, structurally related compounds inhibit Staphylococcus aureus (MIC = 4 µg/mL) and Candida albicans . The chloropropyl group may enhance membrane permeability, as seen in quaternary ammonium compounds.
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